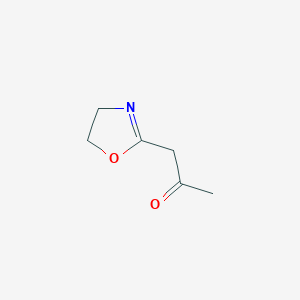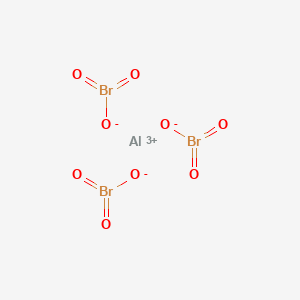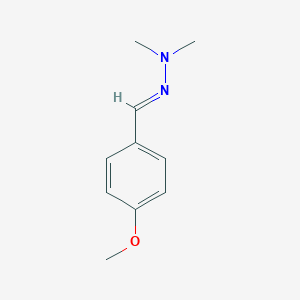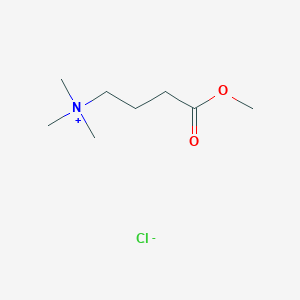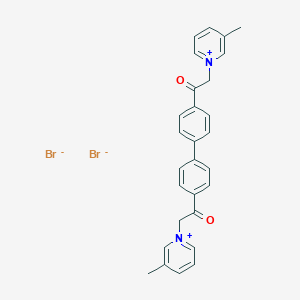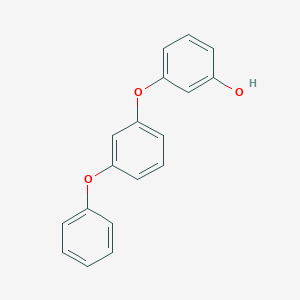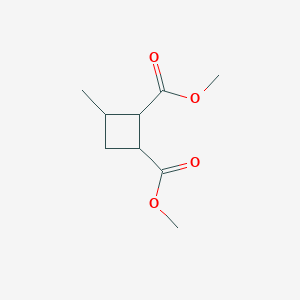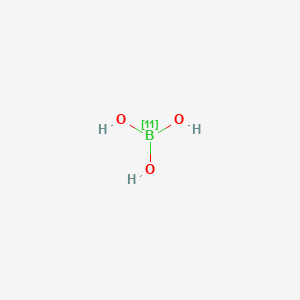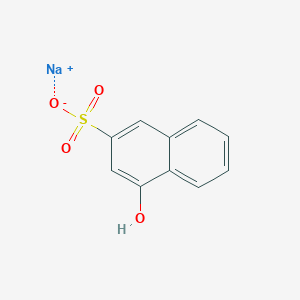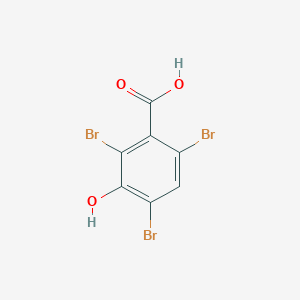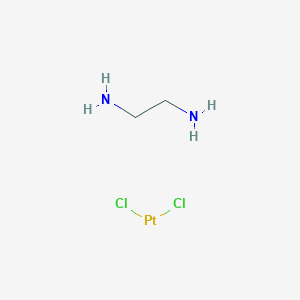
二氯(乙二胺)铂(II)
描述
Dichloro(ethylenediamine)platinum(II), also known as Dichloro(1,2-diaminoethane)platinum or Platinum ethylenediamine dichloride, is a platinum complex with the linear formula (H2NCH2CH2NH2)PtCl2 . It is often used as a catalyst precursor in industrial applications .
Synthesis Analysis
Photolysis of dimethylsulfoxide (dmso) solutions of Dichloro(ethylenediamine)platinum(II) leads to solvolysis of the complex and formation of Pt(en)(dmso)Cl+. The reaction follows clean pseudo-first-order kinetics with parallel photolytically activated and thermally activated paths .Molecular Structure Analysis
The molecular weight of Dichloro(ethylenediamine)platinum(II) is 326.08 g/mol . The InChI string isInChI=1S/C2H8N2.2ClH.Pt/c3-1-2-4;;;/h1-4H2;2*1H;/q;;;+2/p-2 and the Canonical SMILES string is C(CN)N.Cl[Pt]Cl . Chemical Reactions Analysis
Dichloro(ethylenediamine)platinum(II) has been found to undergo various reactions. For instance, photolysis of dimethylsulfoxide (dmso) solutions of the compound leads to solvolysis of the complex and formation of Pt(en)(dmso)Cl+ . It has also been used as a catalyst for the stereoselective hydrosilylation of alkynes .Physical And Chemical Properties Analysis
Dichloro(ethylenediamine)platinum(II) is a solid substance . It has a molecular weight of 326.08 g/mol . The compound is soluble in water .科学研究应用
Anticancer Drug
Pt(en)Cl2 is linked to the anticancer drug cisplatin . Cisplatin is a chemotherapy medication used to treat various types of cancers, including testicular, ovarian, bladder, and lung cancer. The drug works by interfering with the DNA in cancer cells, preventing them from dividing and growing.
DNA Binding Site Preferences
Research has been conducted into the DNA binding site preferences of Pt(en)Cl2 . Understanding how this compound interacts with DNA can provide valuable insights into its mechanism of action, which can be useful in the development of new drugs.
Hydrolysis Studies
Pt(en)Cl2 has been used in studies investigating hydrolysis via electrospray mass spectrometry and density functional theory . These studies can help understand the hydrolysis of Pt(en)Cl2 and related coordination complexes, which is essential in the rational design of metal-based drugs.
Altering Iron and Copper Transport
Studies have investigated the role of Pt(en)Cl2 in altering iron and copper transport in both non-cancerous and cancerous cell lines . This could potentially lead to new therapeutic strategies for treating diseases related to iron and copper metabolism.
Substitution Reactions
The kinetics and equilibria for the successive equation reactions of Pt(en)Cl2 have been studied . These studies can provide valuable information about the reactivity of this compound, which can be useful in various chemical applications.
Catalyst in Chemical Reactions
Pt(en)Cl2 can act as a catalyst in certain chemical reactions . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction, making them crucial in many industrial processes.
作用机制
Target of Action
Dichloro(ethylenediamine)platinum(II) primarily targets the respiratory system . It is often used as a catalyst precursor in industry, and it also serves as a starting reactant for some anti-cancer platinum compounds .
Mode of Action
It is hypothesized that platinum utilizes transporters for other metals to enter the cell .
Biochemical Pathways
It is known to be used as a catalyst in organic synthesis, such as hydrogenation reactions and selective oxidations . It can also be used in the preparation of homogeneous catalysts, for example, in organic synthesis to catalyze asymmetric reductions and asymmetric catalytic reactions .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The cellular pharmacology of Dichloro(ethylenediamine)platinum(II) has been compared in cisplatin-sensitive and resistant human ovarian carcinoma cells . The exposure of the compound significantly affected the platinum accumulation in these cells .
Action Environment
Dichloro(ethylenediamine)platinum(II) is generally stable under normal conditions, but it may decompose when exposed to high temperatures or in contact with oxidizing agents, releasing toxic hydrogen chloride gas . It should be stored in a sealed container, away from heat and fire sources . The compound’s action, efficacy, and stability could potentially be influenced by these environmental factors.
安全和危害
Dichloro(ethylenediamine)platinum(II) is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
未来方向
属性
IUPAC Name |
dichloroplatinum;ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2ClH.Pt/c3-1-2-4;;;/h1-4H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMABILRJNNFCPG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(ethylenediamine)platinum(II) | |
CAS RN |
14096-51-6 | |
| Record name | Dichloro(ethylenediamine)platinum(II) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14096-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloro(ethylenediamine)platinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



